11-Oxo-betamethasone Dipropionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

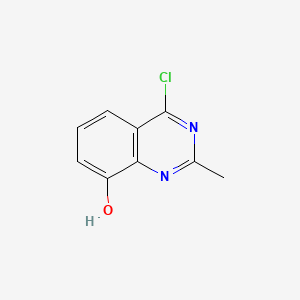

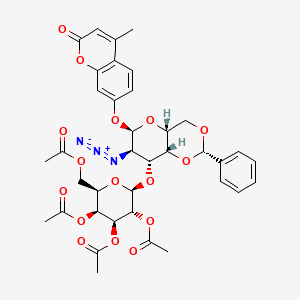

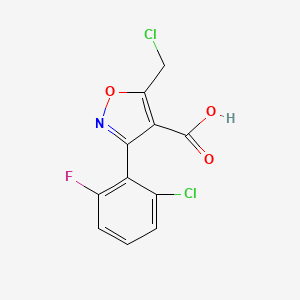

11-Oxo-betamethasone Dipropionate is a derivative of Betamethasone Dipropionate, a synthetic glucocorticoid with metabolic, immunosuppressive, and anti-inflammatory actions . It is used to help relieve redness, itching, swelling, or other discomforts caused by certain skin conditions . This medicine is a corticosteroid (cortisone-like medicine or steroid) . The molecular formula of 11-Oxo-betamethasone Dipropionate is C28H35FO7 and its molecular weight is 502.57 .

Molecular Structure Analysis

The molecular structure of 11-Oxo-betamethasone Dipropionate consists of 28 carbon atoms, 35 hydrogen atoms, 1 fluorine atom, and 7 oxygen atoms . The exact structure can be determined using techniques such as X-ray diffraction and NMR (1D and 2D) studies .

Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Oxo-betamethasone Dipropionate include a molecular weight of 502.57 and a molecular formula of C28H35FO7 . More detailed properties such as solubility, melting point, and boiling point were not found in the search results.

Scientific Research Applications

Novel Topical Formulations and Treatment Efficacy

11-Oxo-betamethasone dipropionate is a synthetic glucocorticoid used in various formulations for the topical treatment of psoriasis. It is part of formulations that have been evaluated for their efficacy, safety, and patient preference across different types of psoriasis including plaque, scalp, and nail psoriasis. DFD-01, a novel lotion formulation containing betamethasone dipropionate, has been highlighted for its unique advantage of providing the efficacy of higher potency steroids while maintaining a mid-potency steroid's safety profile. This balance is crucial for managing psoriasis effectively without compromising safety. Additionally, the aesthetic appeal of this formulation may enhance patient compliance (Yamauchi, 2017).

Combination with Other Agents for Enhanced Treatment

Combination therapies have been extensively studied for their potential to improve psoriasis treatment outcomes. For instance, the combination of calcipotriol and betamethasone dipropionate in various formulations (ointment, gel, and foam) has been compared for efficacy, safety, and patient preferences. These studies have shown that foam formulations provide higher bioavailability and increased efficacy in treating plaque psoriasis compared to ointments and gels. Such findings are critical for tailoring treatment to individual patient needs and preferences, potentially improving the overall management of psoriasis (Rudnicka et al., 2021).

Clinical Effectiveness and Patient Preferences

The clinical effectiveness of betamethasone dipropionate formulations extends beyond efficacy to include patient preferences regarding the application and sensory attributes of these medications. Research has indicated that patients have distinct preferences for gels, foams, or ointments based on various factors such as ease of application, immediate relief, and cosmetic features. Such preferences can significantly influence treatment adherence and satisfaction, highlighting the importance of considering patient experiences in treatment planning (Pinter et al., 2018).

Safety Profile Across Different Formulations

The safety profile of betamethasone dipropionate formulations has been rigorously evaluated, with most adverse effects being mild and involving application site reactions. The comprehensive assessment of these adverse effects is crucial for ensuring that the benefits of treatment outweigh the risks. Such evaluations also support the identification of formulations that offer the most favorable safety profiles for long-term management of psoriasis, thereby enhancing patient care and outcomes (Kim & Frampton, 2016).

Safety And Hazards

While specific safety and hazard information for 11-Oxo-betamethasone Dipropionate was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

CAS RN |

64967-90-4 |

|---|---|

Product Name |

11-Oxo-betamethasone Dipropionate |

Molecular Formula |

C28H35FO7 |

Molecular Weight |

502.579 |

IUPAC Name |

[2-[(8S,9R,10S,13S,14S,16S,17R)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-17-propanoyloxy-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C28H35FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-20H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,25-,26-,27-,28-/m0/s1 |

InChI Key |

KBMPCHGHEBNIHH-IHWWKNBLSA-N |

SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)OC(=O)CC |

synonyms |

(16β)-9-Fluoro-16-methyl-17,21-bis(1-oxopropoxy)-pregna-1,4-diene-3,11,20-trione |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)

![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)

![3-(2-Chloro-6-fluorophenyl)-5-(acetyloxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584188.png)

![3-(2-Chloro-6-fluorophenyl)-5-(hydroxymethyl)-4-isoxazolyl]carboxylic Acid](/img/structure/B584189.png)

![3-(2-Chloro-6-fluorophenyl)-5-(chloromethyl)-4-isoxazolyl]carboxylic Acid Methyl Ester](/img/structure/B584192.png)